1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone
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Overview
Description
1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone is a chemical compound with the molecular formula C10H10N4OS. It is a tetrazole derivative that features a thioacetone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone can be synthesized through a multi-step process. One common method involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with acetone under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade reagents to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetone moiety to a thiol group.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of corrosion inhibitors and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-[(1-Phenyl-1H-tetrazol-5-YL)thio]acetone involves its interaction with specific molecular targets. The thioacetone moiety can interact with metal ions, making it effective as a corrosion inhibitor. In biological systems, the compound may interact with cellular enzymes and proteins, leading to its observed biological activities .
Comparison with Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: This compound is similar in structure but lacks the thioacetone moiety.
1-Phenyl-5-mercaptotetrazole: Another related compound with similar chemical properties.
Properties
IUPAC Name |
1-(1-phenyltetrazol-5-yl)sulfanylpropan-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4OS/c1-8(15)7-16-10-11-12-13-14(10)9-5-3-2-4-6-9/h2-6H,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXMSEVSSDFTDV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CSC1=NN=NN1C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357779 |
Source
|
Record name | 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25803-68-3 |
Source
|
Record name | 1-[(1-PHENYL-1H-TETRAZOL-5-YL)THIO]ACETONE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357779 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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